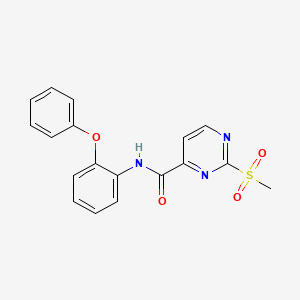
2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have developed efficient synthetic routes to access it. For instance, one approach includes the condensation of appropriate starting materials, followed by cyclization to form the pyrimidine ring. The sulfonyl group is introduced through a suitable sulfonation reaction. Detailed synthetic protocols are available in the literature .
Molecular Structure Analysis
The molecular structure of 2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide reveals its intricate arrangement. The pyrimidine ring provides a scaffold for functional groups, allowing interactions with biological targets. The phenoxyphenyl substituent contributes to its pharmacological properties. Computational studies and X-ray crystallography have elucidated its 3D structure and conformational preferences .
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, it can undergo nucleophilic substitutions, cyclizations, and oxidative transformations. Researchers have explored its reactivity with different nucleophiles and electrophiles. Investigating its behavior under diverse reaction conditions sheds light on its synthetic versatility and potential applications .
Mécanisme D'action
2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide interacts with specific biological targets. It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By binding to CDK2, it disrupts cell division and proliferation, making it a promising candidate for cancer therapy. Further mechanistic studies are ongoing to unravel its precise mode of action .
Propriétés
IUPAC Name |
2-methylsulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26(23,24)18-19-12-11-15(21-18)17(22)20-14-9-5-6-10-16(14)25-13-7-3-2-4-8-13/h2-12H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLJIZFSKNJCEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)
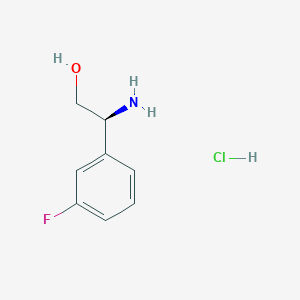



![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)
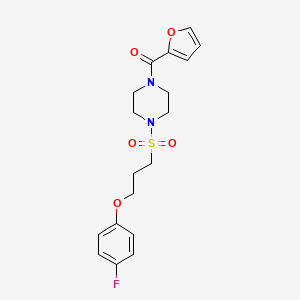
![N-(3,5-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)
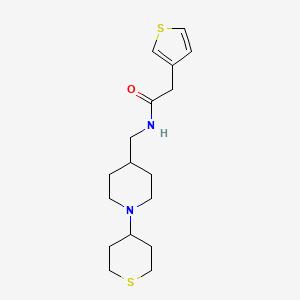
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2399551.png)
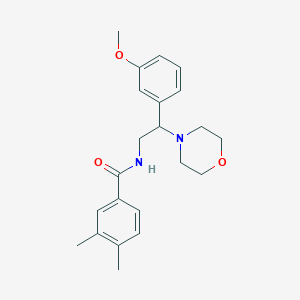
![1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2399554.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2399555.png)
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)